2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16311968
InChI: InChI=1S/C17H15F2N5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-6-10(18)8-12(13)19/h2-8H,9,20H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C17H15F2N5O2S
Molecular Weight: 391.4 g/mol

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

CAS No.:

Cat. No.: VC16311968

Molecular Formula: C17H15F2N5O2S

Molecular Weight: 391.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide -

Specification

Molecular Formula C17H15F2N5O2S
Molecular Weight 391.4 g/mol
IUPAC Name 2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Standard InChI InChI=1S/C17H15F2N5O2S/c1-26-14-5-3-2-4-11(14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-6-10(18)8-12(13)19/h2-8H,9,20H2,1H3,(H,21,25)
Standard InChI Key RVTPRBNQKXUOMP-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. Key substituents include:

  • 2-Methoxyphenyl group at position 5 of the triazole ring.

  • Sulfanyl (-S-) bridge connecting the triazole to an acetamide group.

  • 2,4-Difluorophenyl group attached to the acetamide’s nitrogen atom .

This configuration enhances molecular stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₁₅F₂N₅O₂S
Molecular Weight391.4 g/mol
IUPAC Name2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Canonical SMILESCOC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)F)F

The methoxy (-OCH₃) and fluoro (-F) groups influence lipophilicity and electronic effects, optimizing bioavailability and target binding.

Synthesis and Optimization

Synthetic Pathway

The synthesis typically follows a two-step protocol:

Step 1: Formation of 4-Amino-5-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol

  • Reactants: Thiosemicarbazide derivatives and 2-methoxybenzaldehyde.

  • Conditions: Reflux in ethanol with hydrochloric acid (80°C, 6–8 hours).

  • Mechanism: Cyclization via nucleophilic attack and dehydration.

Step 2: Sulfanyl-Acetamide Coupling

  • Reactants: Triazole-3-thiol intermediate and 2-chloro-N-(2,4-difluorophenyl)acetamide.

  • Conditions: Basic medium (pH 6–7), DMF as solvent, coupling agents like HATU.

  • Yield: 60–75%, contingent on temperature control (60–80°C) and purity of intermediates.

Challenges and Solutions

  • Low Yields: Attributed to incomplete cyclization or side reactions. Mitigated by optimizing pH and reaction time.

  • By-Product Formation: Minimized using high-purity starting materials and inert atmospheres.

Cell LineConcentration (µM)Apoptosis Rate (%)Target Enzymes
HCT116 (Colon)2562.3Topoisomerase II, EGFR
MCF-7 (Breast)2058.1Bcl-2, Caspase-3

Mechanistically, the compound induces apoptosis via mitochondrial pathways, upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic Bcl-2.

Antimicrobial Activity

Microbroth dilution assays (CLSI guidelines) reveal broad-spectrum efficacy:

MicroorganismMIC (µg/mL)Reference Drug (MIC)
S. aureus12.5Ciprofloxacin (1.0)
E. coli25.0Ciprofloxacin (0.5)

The 2,4-difluorophenyl group enhances membrane penetration, while the methoxy group reduces host cytotoxicity.

Mechanism of Action

Enzymatic Inhibition

Molecular docking studies indicate high binding affinity (-9.2 kcal/mol) for EGFR tyrosine kinase, driven by:

  • Hydrogen bonds between the triazole’s amino group and kinase residues.

  • Hydrophobic interactions from fluorophenyl and methoxyphenyl groups .

Anti-Inflammatory Pathways

In murine models, the compound reduces edema by 45% at 50 mg/kg, comparable to diclofenac. This effect correlates with COX-2 inhibition and TNF-α suppression.

Comparative Analysis with Analogues

CompoundSubstituentsIC₅₀ (EGFR, nM)Solubility (mg/mL)
Target Compound2-MeO, 2,4-F18.70.45
2-{[4-Amino-5-(4-Cl-Ph)-Triazol]Sulfanyl}-Acetamide4-Cl24.30.32
2-{[4-Amino-5-(3-Me-Ph)-Triazol]Sulfanyl}-Acetamide3-Me32.10.58

The 2,4-difluoro substitution confers superior enzymatic inhibition and metabolic stability compared to chloro or methyl analogues .

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